![molecular formula C26H26N4O4 B2774138 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326870-80-7](/img/structure/B2774138.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
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Overview
Description
The compound appears to contain a benzodioxole group, a pyrazolo[1,5-a]pyrazine group, and a propanamide group . These groups are common in many organic compounds and can contribute to various chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis for this compound .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For instance, the amide group in this compound might undergo hydrolysis, and the benzodioxole group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as melting point, boiling point, solubility, and stability can be influenced by its functional groups. For instance, the presence of an amide group might increase the compound’s solubility in water .Scientific Research Applications
Anticancer Properties
The compound has demonstrated promising anticancer activity. Researchers have found that it selectively kills tumor cells experiencing glucose starvation, a condition commonly found within solid tumors. Glucose levels are lower in tumors compared to normal tissue, and this compound targets pathways essential for tumor cell survival during glucose deprivation . Further investigations into its mechanism of action and potential clinical applications are ongoing.
Mitochondrial Inhibition
Tumor cells heavily rely on mitochondria for survival, especially under glucose-starved conditions. Compound 6, an amuvatinib derivative, inhibits mitochondrial membrane potential, suggesting its potential as an antitumor agent. Understanding its impact on mitochondrial function could lead to novel therapeutic strategies .
Synthetic Lethality
Synthetic lethality refers to exploiting genetic vulnerabilities in cancer cells. The compound’s interaction with specific cellular pathways may create synthetic lethal effects, selectively killing cancer cells while sparing normal cells. Investigating these interactions could reveal new therapeutic avenues .
Selectivity and Normal Cell Viability
Studies have shown that the compound exhibits good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM. This selectivity is crucial for minimizing side effects during potential clinical use .
Medicinal Chemistry Insights
Researchers have explored the compound’s structure-activity relationship (SAR) to optimize its pharmacological properties. Understanding how different modifications affect its efficacy and toxicity can guide drug design and development .
Antioxidant Activity
Although not directly related to cancer, investigating the compound’s antioxidant properties could provide additional insights. Antioxidants play a role in cellular health and may impact cancer progression. Further studies are needed to explore this aspect .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It’s worth noting that similar compounds have shown good selectivity between cancer cells and normal cells .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-17(2)19-4-6-20(7-5-19)21-14-22-26(32)29(11-12-30(22)28-21)10-9-25(31)27-15-18-3-8-23-24(13-18)34-16-33-23/h3-8,11-13,17,21-22,28H,9-10,14-16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRJJLHKRGFZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide |
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